![molecular formula C7H4BrNS2 B1279807 7-Bromobenzo[D]thiazole-2-thiol CAS No. 908355-83-9](/img/structure/B1279807.png)

7-Bromobenzo[D]thiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

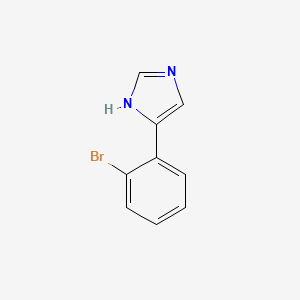

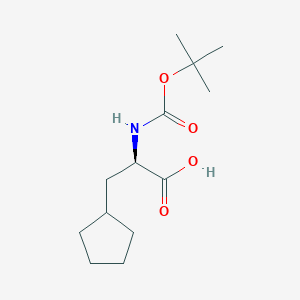

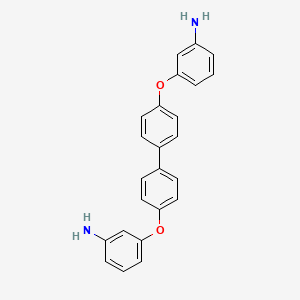

7-Bromobenzo[d]thiazole-2-thiol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom and a thiol group in the molecule suggests potential reactivity for further chemical modifications, making it an interesting candidate for various applications in organic synthesis and material science.

Synthesis Analysis

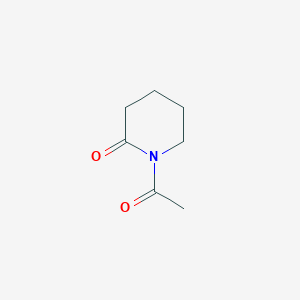

The synthesis of benzothiazole derivatives can be achieved through several methods. One approach involves the reaction of 2-bromoanilides with alkyl thiolate under palladium catalysis, leading to the formation of sulfides that can be further converted to benzothiazoles . Another method reported the use of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, for the preparation of thiazoles by reacting with aromatic amines and sodium thiocyanate . Additionally, a one-pot synthesis of dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole has been described, which could be adapted for the synthesis of related benzothiazole compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques. For instance, the structure of a related compound, 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine, was established using elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and X-ray analysis . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. Nucleophilic aromatic substitution (SNAr) reactions have been reported for dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, where thiols formed bis-derivatives . Similarly, the bromine in amides of 7-bromobenzo[2,1,3]thiadiazole-4-sulfonic acid was replaced by an amine, indicating the potential for substitution reactions . These reactions are crucial for the functionalization and diversification of benzothiazole-based compounds.

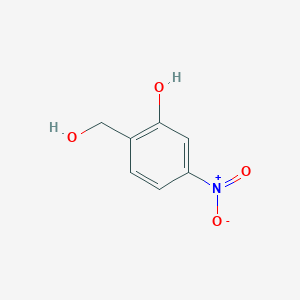

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the formation of stable S…N2-(N=N) bound chains in certain thiadiazolo[3,4-d]pyridines suggests potential applications in designing liquid crystals . The crystalline compounds formed from 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives were characterized by X-ray diffraction analysis, IR, melting point, and elemental analysis, providing insights into their supramolecular assemblies . These properties are important for understanding the behavior of benzothiazole derivatives in different environments and for their application in material science.

Wissenschaftliche Forschungsanwendungen

-

Methods of Application or Experimental Procedures : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . These compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

-

Results or Outcomes : Under the conditions of the experiment, twelve compounds showed moderate growth inhibitory activities in the concentration tested . Three compounds (3, 6, and 7) did not affect the growth of the bacteria and were chosen for the evaluation of quorum sensing inhibitor activities . In the LasB system, compounds 3, 6, and 7 showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-bromo-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKOWNRHWXMBKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474404 |

Source

|

| Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobenzo[D]thiazole-2-thiol | |

CAS RN |

908355-83-9 |

Source

|

| Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)